

An In-depth Technical Guide to Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

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Compound of Interest

Compound Name: Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

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This guide provides a comprehensive overview of **Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate**, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

The fundamental molecular attributes of **Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate** are summarized below.

Property	Value
Molecular Formula	C ₁₄ H ₂₄ O ₆ [1][2][3][4][5][6]
Molecular Weight	288.34 g/mol [1][2][3][4]
CAS Number	115118-68-8 [1][2][3][4][5]
Appearance	White crystalline powder or colorless liquid [1]
Boiling Point	344–346°C [1]
Melting Point	Below -20°C [1]
Solubility	Soluble in organic solvents such as THF and ethyl acetate [1]

Synthesis and Experimental Protocol

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is synthesized from 1,3-Dibromo-2,2-dimethoxypropane and diisopropyl malonate.^[1] The following is a representative experimental protocol for its synthesis.

Materials:

- 1,3-Dibromo-2,2-dimethoxypropane
- Diisopropyl malonate
- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Ice bath
- Standard laboratory glassware

Procedure:

- To a solution of diisopropyl malonate in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere.
- Stir the resulting mixture at room temperature for 30 minutes.

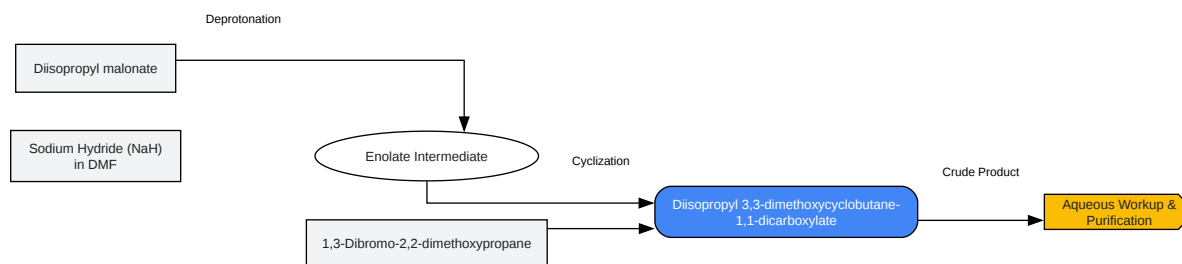
- Add a solution of 1,3-Dibromo-2,2-dimethoxypropane in anhydrous DMF dropwise to the reaction mixture at 0°C.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography to yield **Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate**.

Applications in Organic Synthesis

This cyclobutane derivative serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the production of diazo compounds which are widely used in medicinal chemistry and the development of new pharmaceuticals and agrochemicals.^[1]

Synthetic Workflow

The following diagram illustrates the synthetic pathway for **Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate**.



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Caption: Synthetic pathway for **Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate**.

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